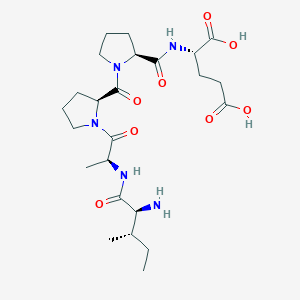
L-Isoleucyl-L-alanyl-L-prolyl-L-prolyl-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucyl-L-alanyl-L-prolyl-L-prolyl-L-glutamic acid is a pentapeptide composed of five amino acids: L-isoleucine, L-alanine, L-proline, L-proline, and L-glutamic acid. Peptides like this one are of significant interest in various fields of science due to their potential biological activities and applications in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-alanyl-L-prolyl-L-prolyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Isoleucyl-L-alanyl-L-prolyl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications, particularly at the proline residues, can occur under specific conditions.
Reduction: Reduction of disulfide bonds if present in a modified form of the peptide.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized forms of proline residues.
Reduction: Reduced forms of any disulfide bonds present.
Aplicaciones Científicas De Investigación
L-Isoleucyl-L-alanyl-L-prolyl-L-prolyl-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mecanismo De Acción
The mechanism of action of L-Isoleucyl-L-alanyl-L-prolyl-L-prolyl-L-glutamic acid depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. The interaction can modulate the activity of these targets, leading to various biological responses. The exact pathways and molecular targets involved would depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
L-Isoleucyl-L-prolyl-L-proline: A tripeptide with similar amino acid composition but lacking the alanine and glutamic acid residues.
L-Glutamic acid, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl-L-lysyl-L-seryl: A longer peptide with a more complex structure.
Uniqueness
L-Isoleucyl-L-alanyl-L-prolyl-L-prolyl-L-glutamic acid is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. The presence of two proline residues can introduce kinks in the peptide chain, affecting its overall conformation and interactions with other molecules.
Propiedades
Número CAS |
823233-52-9 |
|---|---|
Fórmula molecular |
C24H39N5O8 |
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C24H39N5O8/c1-4-13(2)19(25)21(33)26-14(3)22(34)29-12-6-8-17(29)23(35)28-11-5-7-16(28)20(32)27-15(24(36)37)9-10-18(30)31/h13-17,19H,4-12,25H2,1-3H3,(H,26,33)(H,27,32)(H,30,31)(H,36,37)/t13-,14-,15-,16-,17-,19-/m0/s1 |
Clave InChI |
TZBJJQSWLJAVEC-LAIMCUOGSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















